![molecular formula C18H20O6 B2830616 methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate CAS No. 1014081-10-7](/img/structure/B2830616.png)
methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate
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Description
Methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate is a useful research compound. Its molecular formula is C18H20O6 and its molecular weight is 332.352. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Coumarins have been extensively studied for their potential as anticancer agents. Researchers have investigated the cytotoxic effects of methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate against cancer cell lines. Its ability to inhibit tumor growth and induce apoptosis makes it a promising candidate for further exploration in cancer therapy .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Some studies have reported that coumarin derivatives, including methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate, exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways and reduce inflammation-related damage .
Antioxidant Potential
Methyl coumarin derivatives have demonstrated antioxidant activity. They scavenge free radicals and protect cells from oxidative stress. Researchers are interested in exploring their potential in preventing oxidative damage associated with various diseases .
Anti-HIV Research
Coumarins have been evaluated for their anti-HIV activity. Although more studies are needed, some derivatives have shown promising results in inhibiting viral replication. Methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate could be part of this research area .
Anti-Tuberculosis Properties
Given the global health challenge posed by tuberculosis, scientists have explored novel compounds for potential anti-tubercular activity. Coumarins, including our compound of interest, have been investigated as inhibitors of Mycobacterium tuberculosis growth .
DNA Gyrase Inhibition
DNA gyrase is an essential enzyme involved in DNA replication and repair. Some coumarin derivatives exhibit DNA gyrase inhibition, which could be relevant in antimicrobial drug development .
Other Biological Activities
Apart from the mentioned fields, methyl coumarin derivatives have been studied for their anti-microbial, anti-platelet, anti-Alzheimer, and anti-viral properties. Researchers continue to explore their diverse biological activities .
properties
IUPAC Name |
methyl 2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-10-7-14(19)23-17-11-5-6-18(2,3)24-12(11)8-13(16(10)17)22-9-15(20)21-4/h7-8H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNUBUUAGHTCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)OC)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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